molecular formula C18H19F3N4O2 B2881738 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide CAS No. 1775411-05-6

4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide

Cat. No. B2881738
CAS RN: 1775411-05-6
M. Wt: 380.371
InChI Key: ZRKJXBMWHJIMEN-UHFFFAOYSA-N
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Description

4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Mechanism of Action

BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of cancer cells. 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This results in the suppression of cancer cell survival and proliferation, and the enhancement of cancer cell death.
Biochemical and Physiological Effects
4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. In preclinical studies, 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide has been shown to have antitumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. However, one limitation of 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide is that it may not be effective in all types of cancer, and further research is needed to identify the optimal patient population and treatment regimen.

Future Directions

There are several future directions for the development of 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide. One direction is the identification of biomarkers that can predict response to 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide, which would allow for more personalized treatment regimens. Another direction is the development of combination therapies that can enhance the efficacy of 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide in different types of cancer. Finally, the development of 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 4-piperidone, followed by the reaction of the resulting compound with 6-(trifluoromethyl)pyrimidine-4-amine. The final step involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to obtain 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide in high yield and purity.

Scientific Research Applications

4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide has been shown to inhibit BTK activity, resulting in the suppression of cancer cell survival and proliferation. 4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

4-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-27-14-4-2-12(3-5-14)17(26)24-13-6-8-25(9-7-13)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-11,13H,6-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKJXBMWHJIMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

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